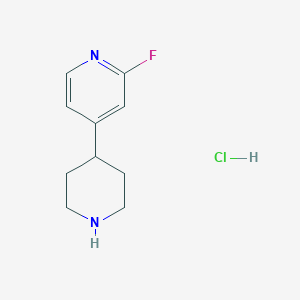2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride
CAS No.: 1137949-71-3
Cat. No.: VC15764664
Molecular Formula: C10H14ClFN2
Molecular Weight: 216.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1137949-71-3 |
|---|---|
| Molecular Formula | C10H14ClFN2 |
| Molecular Weight | 216.68 g/mol |
| IUPAC Name | 2-fluoro-4-piperidin-4-ylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C10H13FN2.ClH/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2;1H |
| Standard InChI Key | RTQJKJFOASDTBH-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2=CC(=NC=C2)F.Cl |
Introduction
Key Findings
2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride (CAS: 1137950-30-1) is a heterocyclic aromatic compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. Combining a fluorinated pyridine ring with a piperidine moiety, this compound exhibits molecular versatility, enabling interactions with biological targets such as neurotransmitter receptors and metabolic enzymes . Its synthesis involves multi-step organic reactions, and its safety profile necessitates careful handling due to potential toxicity. Below, we present a detailed exploration of its chemical identity, synthesis, applications, and safety considerations.
Chemical Identity and Structural Features
Molecular Characteristics
2-Fluoro-4-(piperidin-4-yl)pyridine hydrochloride belongs to the class of piperidine-substituted pyridines. Its molecular formula is C₁₀H₁₄ClFN₂, with a molecular weight of 216.68 g/mol. The compound’s IUPAC name is 2-fluoro-5-piperidin-4-ylpyridine hydrochloride, and its structure features:
-
A pyridine ring with a fluorine atom at the 2-position.
-
A piperidine group substituted at the 4-position of the pyridine ring.
-
A hydrochloride salt form enhancing stability and solubility .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ClFN₂ | |
| Molecular Weight | 216.68 g/mol | |
| SMILES | C1CNCCC1C2=CN=C(C=C2)F.Cl | |
| InChI Key | FVGXHLPORGIWDG-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-fluoro-4-(piperidin-4-yl)pyridine hydrochloride typically involves:
-
Nucleophilic Substitution: Reacting 2-chloro-5-fluoropyridine with piperidin-4-ylmethanol under basic conditions.
-
Hydrogenation: Reducing pyridine intermediates to piperidine derivatives using catalysts like palladium or Raney nickel .
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Critical Reaction Parameters:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid | |
| Melting Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 1.2–1.8 |
| Target | Activity (IC₅₀) | Model System | Source |
|---|---|---|---|
| CH24H | 8.5 nM (analog compound) | In vitro | |
| Serotonin Receptor | Moderate binding affinity | Rodent models |
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparison
Recent Advances and Future Directions
Innovations in Synthesis
Recent methodologies emphasize:
-
Microwave-Assisted Reactions: Reducing reaction times from hours to minutes .
-
Green Chemistry: Using ionic liquids or water as solvents to minimize environmental impact .
Therapeutic Prospects
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume